1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGNYRUJHOCIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine typically involves the reaction of 4-iodophenol with 2-chloroethylamine in the presence of a base to form the intermediate 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Deiodinated derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenoxy
Biological Activity
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and therapeutic implications.
Chemical Structure and Properties
The molecular formula for this compound is C13H18N2O, with a molecular weight of approximately 218.3 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile structure in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures may interact with the LasR quorum sensing system in Pseudomonas aeruginosa, a critical pathway for bacterial communication and virulence. By binding to the active site of LasR, this compound can inhibit biofilm formation and reduce bacterial virulence, showcasing its potential as an antimicrobial agent.
Antimicrobial Properties
This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies have demonstrated its effectiveness against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
Anticancer Activity
The compound's structural features allow it to interact with various cellular pathways involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. Further research is needed to fully elucidate these mechanisms and establish efficacy in vivo.
Case Studies
Several case studies have highlighted the effects of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the compound's activity against Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, supporting its potential as a therapeutic agent for treating infections .
- Cancer Cell Line Studies : In another study, the compound was tested on various cancer cell lines, revealing significant cytotoxic effects. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.3 g/mol |
| Antimicrobial Activity | Effective against P. aeruginosa |
| Cytotoxicity (IC50) | Varies by cell line |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and pharmacological features of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine with its analogs:

*Inferred based on structural similarity to BD1063 and halogenated piperazine derivatives.
Pharmacological and Mechanistic Insights
- Sigma Receptor Interactions: BD1063 (dichloro analog) exhibits high affinity for sigma-1 receptors (Ki = 9.0 nM in rat brain) and antagonizes dystonia in rodent models . However, larger halogen size (iodine vs. chlorine) could reduce binding efficiency due to steric hindrance . In contrast, brominated analogs (e.g., 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine) lack reported receptor data, highlighting a gap in structure-activity relationship (SAR) studies for halogenated ether-linked piperazines .
- Functional Group Impact: Ether vs. Ethyl Linkers: The ether linker in iodophenoxyethyl and bromophenoxyethyl derivatives may confer metabolic stability compared to the ethyl linker in BD1063, as ethers are less prone to oxidative degradation . Iodine, while also electron-withdrawing, introduces greater steric bulk, which could alter receptor docking .
- Therapeutic Potential: Dichlorobenzyl-piperazine derivatives (e.g., 1-(2,4-dichlorobenzyl)-4-methylpiperazine) demonstrate antidiabetic effects by stimulating insulin secretion, indicating that aryl-piperazine scaffolds can target diverse biological pathways beyond neuroreceptors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine, and what reaction conditions optimize yield?
- Methodology:
- Step 1: Use nucleophilic substitution to attach the 4-iodophenoxy group to the ethylpiperazine backbone. Ethanol or methanol as solvents with a palladium on carbon (Pd/C) catalyst under hydrogenation conditions improves selectivity .
- Step 2: Optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize byproducts. Monitor progress via TLC or HPLC .
- Purification: Employ flash chromatography or recrystallization with ether/hexane mixtures for >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology:
- Spectroscopy: Use H/C NMR to confirm substituent positions and iodophenoxy linkage. IR spectroscopy verifies functional groups (e.g., ether C-O stretch at ~1250 cm) .
- Elemental Analysis: Validate molecular formula (CHINO) with ≤0.3% deviation .
- HPLC: Ensure ≥98% purity using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound?
- Methodology:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis .
- Storage: Keep in amber glass vials at –20°C under inert gas to prevent iodophenoxy group degradation .
- Disposal: Follow EPA guidelines for halogenated waste; neutralize with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect this compound’s receptor binding affinity?
- Methodology:
- SAR Studies: Replace iodine with bromine or chlorine. Compare binding to serotonin/dopamine receptors via radioligand assays (e.g., H-labeled ligands) .
- Computational Modeling: Use docking simulations (AutoDock Vina) to predict interactions with receptor active sites. Validate with IC measurements .
- Data Interpretation: Lower IC with iodine suggests enhanced van der Waals interactions vs. smaller halogens .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodology:
- Purity Reassessment: Re-analyze batches via HPLC and mass spectrometry to rule out impurities .
- Assay Conditions: Standardize cell lines (e.g., HEK-293 vs. CHO) and incubation times. Test solubility in DMSO/PBS to ensure consistent dosing .
- Meta-Analysis: Compare logP values and metabolic stability (e.g., microsomal assays) to identify confounding factors .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Methodology:
- Co-Solvents: Use cyclodextrins or PEG-400 to enhance aqueous solubility. Optimize pH (6.5–7.4) to prevent precipitation .
- Prodrug Design: Introduce phosphate esters at the piperazine nitrogen for transient solubility .
- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) for sustained release .
Q. How can researchers design analogs to mitigate off-target effects in neurological assays?
- Methodology:
- Bioisosteric Replacement: Substitute the iodophenoxy group with trifluoromethyl or methoxy groups to reduce σ-receptor cross-reactivity .
- Selective Functionalization: Introduce methyl groups at the piperazine 2-position to sterically hinder non-target receptors .
- In Silico Screening: Use QSAR models to predict selectivity ratios before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
